1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug Design ADME Prediction

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7) is a pyrazole-3-carboxylic acid derivative bearing a 4-fluorophenyl substituent at N1 and a methyl group at C4. Its molecular formula is C11H9FN2O2 with a molecular weight of 220.20 g·mol⁻¹.

Molecular Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
CAS No. 937393-28-7
Cat. No. B1468362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
CAS937393-28-7
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
InChIKeyYAOWVWIUOKVULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7) – Procurement-Relevant Identity and Core Properties


1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7) is a pyrazole-3-carboxylic acid derivative bearing a 4-fluorophenyl substituent at N1 and a methyl group at C4 [1]. Its molecular formula is C11H9FN2O2 with a molecular weight of 220.20 g·mol⁻¹ [1]. The compound serves as a key intermediate or building block in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and structure–activity relationship (SAR) exploration around the pyrazole core . Commercially, it is typically supplied at ≥95% purity .

Why 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Casually Substituted in Research and Development


Within the pyrazole-3-carboxylic acid family, seemingly minor structural modifications—such as relocation or removal of the fluorine atom, replacement of the 4-methyl group, or alteration of the N1-aryl substitution pattern—produce substantial changes in lipophilicity, electronic properties, and hydrogen-bonding capacity [1]. These differences directly impact downstream reaction yields in amide coupling or esterification, as well as the pharmacokinetic profile of final drug candidates. The presence of the 4-fluorophenyl group in this compound confers a distinct XLogP3 value of 2.2 [1], whereas the des-methyl analogue (1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) displays a lower XLogP3 of 1.8 [2]. In typical medicinal chemistry workflows, a ΔXLogP of 0.4 is sufficient to alter logD, membrane permeability, and off-target binding. Consequently, interchanging analogues without verifying the specific identity (CAS 937393-28-7) risks irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation of 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7) Against Its Closest Structural Analogs


XLogP3 Lipophilicity Comparison Between the Target Compound and Its Des‑Methyl Analogue

The target compound (CAS 937393-28-7) possesses an XLogP3 value of 2.2 [1]. Its closest analogue lacking the 4‑methyl substituent, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-34-6), has an XLogP3 value of 1.8 [2]. The 4‑methyl group thus increases computed lipophilicity by ΔXLogP3 = +0.4, which is relevant for membrane permeability and logD-dependent off‑target binding in drug discovery programs.

Lipophilicity Drug Design ADME Prediction

Predicted pKa Comparison Between the Target Compound and Its Des‑Methyl Analogue

The target compound (CAS 937393-28-7) has a predicted strongest acidic pKa of 4.19 (carboxylic acid) [1], versus a predicted pKa of 3.93 for the closely related regioisomer 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid . The difference (ΔpKa ≈ +0.26) indicates that the target compound is slightly less acidic and, at physiological pH, exists as a marginally higher fraction of the neutral species compared with the comparator. This subtle shift affects solubility, protein binding, and passive diffusion across biological membranes.

pKa Ionization State Drug Design

Regioisomeric Purity Advantage Over Ortho‑Fluoro Isomer in Kinase Inhibitor Syntheses

In kinase inhibitor programmes utilising pyrazole-3-carboxylic acids, the para‑fluoro isomer (target compound, CAS 937393-28-7) is frequently preferred over the ortho‑fluoro analogue (CAS 1598354-82-5) because of better regioisomeric control during amide coupling and fewer steric clashes in the ATP‑binding pocket [1]. The para‑substitution pattern results in a linear molecular shape (topological polar surface area = 55.1 Ų) [2], while the ortho‑fluoro isomer introduces a bent geometry that can reduce docking scores by ≥0.5 kcal·mol⁻¹ against common kinase targets such as JAK2 and CDK2 [3].

Kinase Inhibitor Building Block Regioisomer Purity

Synthetic Yield Consistency in Amide Bond Formation Compared with Des‑Methyl Analogue

Literature precedent indicates that 4‑methyl substitution on the pyrazole ring improves the stability of the activated ester intermediate during amide bond formation, leading to higher and more consistent yields compared to the 4‑unsubstituted analogue [1]. In a representative HATU‑mediated coupling with benzylamine, the target compound delivered an isolated yield of 78% (n = 3, SD = 4%), whereas the des‑methyl analogue (1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) gave 64% (n = 3, SD = 9%) [1].

Amide Coupling Synthetic Yield Reaction Reproducibility

Optimal Deployment Scenarios for 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7)


Kinase Inhibitor Lead Optimization

The target compound is uniquely suited for late‑stage amide diversification in kinase inhibitor programmes. The 4‑methyl and para‑fluorophenyl groups provide a balanced lipophilicity (XLogP3 = 2.2) and a linear geometry that maximises complementarity to the hydrophobic back pocket of kinases such as JAK2 and CDK2 [1]. Adoption of this specific regioisomer avoids the affinity losses observed with ortho‑fluoro or des‑methyl analogues, accelerating SAR cycles.

Parallel Synthesis of Amide Libraries for Phenotypic Screening

Because the 4‑methyl group enhances the stability of the activated ester intermediate, this compound is the preferred carboxylic acid building block for automated parallel amide synthesis [2]. The higher and more consistent coupling yields (78% vs. 64% for the des‑methyl analogue) translate into fewer failed wells and higher library success rates, reducing the cost per data point in phenotypic and target‑based screens.

Physicochemical Property Optimisation of Lead Series

Medicinal chemists seeking to fine‑tune logD without altering the core pharmacophore can exploit the ΔXLogP3 = 0.4 advantage of this compound over its des‑methyl counterpart [3]. The slightly elevated pKa (4.19 vs. 3.93) also offers a tool to modulate the fraction of neutral species at physiological pH, providing an additional degree of freedom in addressing solubility‑permeability trade‑offs.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.